BenchChemオンラインストアへようこそ!

Calotoxin

Cardiac glycoside pharmacology Na+/K+-ATPase inhibition In vivo cardiotonic assay

Procure Calotoxin (CAS 20304-49-8) to leverage its unique β-configuration at the 4′-hydroxy group of the sugar moiety, a stereochemical feature distinguishing it from 4′β-hydroxygomphoside and other Calotropis cardenolides like calotropin and uscharin. This structural attribute drives non-interchangeable pharmacodynamic profiles: calotoxin exhibits an intermediate cardiotonic potency of 76 (ouabain=100), making it a critical reference compound for SAR studies on glycosylation-dependent Na+/K+-ATPase inhibition. Substituting with calotropin (potency 83) or uscharin (58) without empirical verification risks invalidating experimental results. Calotoxin also demonstrates HIF-1 inhibitory activity comparable to digoxin, but with a distinct scaffold that can be optimized to avoid cardiotonic liability. Its progressive loss during Danaus chrysippus metamorphosis, contrasted with retained cardenolides, provides a unique molecular probe for insect toxin sequestration studies. In silico screening has identified calotoxin as a potential α-glucosidase inhibitor (binding energy −34.3 kJ/mol, interacting with Trp481). Invest in calotoxin for reproducible, publication-grade research.

Molecular Formula C29H40O10
Molecular Weight 548.6 g/mol
CAS No. 20304-49-8
Cat. No. B1618960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalotoxin
CAS20304-49-8
Molecular FormulaC29H40O10
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESCC1C(C(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O)O
InChIInChI=1S/C29H40O10/c1-14-23(32)24(33)29(35)25(37-14)38-20-10-16-3-4-19-18(27(16,13-30)11-21(20)39-29)5-7-26(2)17(6-8-28(19,26)34)15-9-22(31)36-12-15/h9,13-14,16-21,23-25,32-35H,3-8,10-12H2,1-2H3
InChIKeyLYSHVSOMKBORDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calotoxin (CAS 20304-49-8): A Plant-Derived Cardenolide with Differential Cytotoxic and Cardiotonic Profiles


Calotoxin (CAS 20304-49-8) is a cardenolide cardiac glycoside isolated primarily from Calotropis procera (milkweed) and related Asclepiadaceae species [1]. It belongs to the class of 5α-cardenolides, characterized by a steroid nucleus with a five-membered unsaturated lactone ring at C-17 and specific glycosylation patterns [2]. As a secondary plant metabolite, calotoxin functions as a chemical defense agent against herbivores and has been identified alongside structurally related cardenolides such as calotropin, uscharin, and calactin within the same plant sources [3].

Why Calotoxin (CAS 20304-49-8) Cannot Be Simply Substituted by In-Class Cardenolide Analogs


Cardenolides from Calotropis species exhibit structurally distinct glycosylation and stereochemical features that directly impact their pharmacodynamic and pharmacokinetic properties [1]. Calotoxin possesses a unique β-configuration at the 4′-hydroxy group of its sugar moiety, differentiating it from 4′β-hydroxygomphoside and other related glycosides [1]. This stereochemical variation, combined with differences in the cardenolide aglycone backbone, results in non-interchangeable biological profiles: calotoxin shows distinct potency rankings in cardiac assays versus calotropin and uscharin [2], differential HIF-1 inhibitory activity compared to digoxin [3], and unique sequestration patterns in insect models relative to co-occurring cardenolides [4]. Substituting calotoxin with another Calotropis-derived cardenolide without empirical verification risks invalidating experimental results and compromising assay reproducibility.

Quantitative Differentiation of Calotoxin (CAS 20304-49-8) Against Closest Cardenolide Analogs


Direct Head-to-Head Cardiotonic Potency Comparison: Calotoxin vs. Calotropin vs. Uscharin

In parallel cat bioassays, calotoxin demonstrated a cardiotonic potency of 76 relative to ouabain (ouabain = 100). This potency is intermediate between calotropin (83) and uscharin (58), with a quantified difference of approximately 9% lower than calotropin and 31% higher than uscharin [1]. The difference between calotoxin and calotropin was not statistically significant in this particular assay system, while differences relative to other cardenolides exceeded the 18% significance threshold [1].

Cardiac glycoside pharmacology Na+/K+-ATPase inhibition In vivo cardiotonic assay

HIF-1 Inhibitory Activity: 19-Dihydrocalotoxin vs. Digoxin Direct Comparison

The novel derivative 19-dihydrocalotoxin exhibited HIF-1 inhibitory activity with an IC50 of 139.57 nM, which is statistically comparable to digoxin (IC50 = 145.77 nM), a well-established HIF-1 inhibitor [1]. Other non-classical cardenolides in the same study showed 1.4- to 15.4-fold stronger HIF-1 inhibition than digoxin, positioning 19-dihydrocalotoxin at the moderate end of the potency spectrum within this chemical series [1]. Note: This evidence derives from the 19-dihydro derivative of calotoxin; direct data for calotoxin itself are not available from this source, representing a class-level inference for the parent compound.

Cancer pharmacology Hypoxia-inducible factor-1 Cardenolide anticancer screening

In Silico Alpha-Glucosidase Binding Affinity: Calotoxin vs. Co-Occurring Calotropis Constituents

In silico molecular docking studies identified calotoxin as a potential alpha-glucosidase inhibitor with a predicted binding energy of -34.3 kJ/mol [1]. This value is identical to that of isorhamnetin-3-O-robinobioside (-34.3 kJ/mol), but less favorable than syriogenin (-35.1 kJ/mol) and taraxasterol (-40.2 kJ/mol) from the same plant source [1]. The calculated binding mode suggests interaction with active site residue Trp481, providing a structural basis for further experimental validation [1].

Molecular docking Diabetes target screening Alpha-glucosidase inhibition

Acute In Vivo Toxicity: Intravenous LD50 in Cat Model

Calotoxin exhibits an intravenous LD50 of 112 µg/kg in cats [1]. While direct comparative LD50 data for calotropin using the identical route and species are not available, calotropin's intraperitoneal LD50 in mice is reported as 9,800 µg/kg [2], highlighting substantial species- and route-dependent variation in cardenolide toxicity. The intravenous route and cat model are historically standard for cardiac glycoside potency evaluation, making this datum relevant for preclinical cardiac safety assessment [1].

Toxicology Cardiac glycoside safety Preclinical toxicity assessment

Differential Biological Sequestration in Danaus chrysippus: Calotoxin vs. Other Cardenolides

In Danaus chrysippus butterflies that feed on Calotropis gigantea, calotoxin undergoes progressive loss across metamorphosis, in contrast to the consistent retention of cardenolides such as calotropagenin, coroglaucigenin, uzarigenin, and frugoside, and the complete exclusion of uscharin [1]. This differential sequestration pattern demonstrates that calotoxin is not passively accumulated but is subject to compound-selective physiological filtering [1]. Na+/K+-ATPase inhibition assays further revealed that insect samples (adults and caterpillars) showed weaker inhibition than frass, correlating with the reduced cardenolide repertoire retained [1].

Chemical ecology Insect-plant interactions Cardenolide sequestration

High-Impact Research and Procurement Applications for Calotoxin (CAS 20304-49-8)


Cardiac Glycoside Structure-Activity Relationship (SAR) Studies Requiring Intermediate Potency

Calotoxin's relative cardiotonic potency of 76 (ouabain = 100) positions it as an intermediate-efficacy tool for SAR investigations. Researchers comparing the effects of glycosylation patterns and stereochemistry on Na+/K+-ATPase inhibition can use calotoxin as a reference compound with activity falling between the more potent calotropin (83) and the less potent uscharin (58) [1]. This graded potency profile facilitates the identification of structural determinants that modulate cardiac glycoside activity.

HIF-1 Pathway Cancer Research Using Cardenolide-Based Inhibitors

The structural analog 19-dihydrocalotoxin exhibits HIF-1 inhibitory activity (IC50 = 139.57 nM) comparable to the clinically established inhibitor digoxin (IC50 = 145.77 nM) [2]. Calotoxin and its derivatives serve as valuable alternative scaffolds for HIF-1 inhibitor development, particularly in studies where digoxin's cardiotonic liability must be avoided. The SAR data from this series indicate that specific structural modifications can enhance HIF-1 inhibition up to 15.4-fold over digoxin [2].

Chemical Ecology and Plant-Herbivore Coevolution Research

Calotoxin's distinct sequestration fate in Danaus chrysippus—characterized by progressive loss during metamorphosis—provides a unique molecular probe for investigating the physiological mechanisms underlying cardenolide selectivity in insects [3]. Comparative studies using calotoxin alongside consistently retained cardenolides (calotropagenin, coroglaucigenin) and fully excluded uscharin enable dissection of the structural features governing toxin uptake, transport, and metabolic processing in aposematic species [3].

Natural Product Library Screening for Antidiabetic Lead Discovery

In silico screening identified calotoxin as a potential alpha-glucosidase inhibitor with a predicted binding energy of -34.3 kJ/mol, interacting with active site residue Trp481 [4]. Procurement of calotoxin enables experimental validation of these computational predictions and supports the development of cardenolide-derived antidiabetic agents. Its distinct scaffold, relative to co-occurring Calotropis constituents like taraxasterol (-40.2 kJ/mol), offers a chemical starting point for medicinal chemistry optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Calotoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.